cholesterol n-nonyl carbonate
Description
Overview of Cholesterol Derivatives in Supramolecular Chemistry and Materials Research
Supramolecular chemistry, the study of systems composed of a discrete number of molecules, has greatly benefited from the incorporation of cholesterol-based units. These derivatives are instrumental in the design of self-assembling systems, liquid crystals, and biocompatible materials.
The journey of cholesterol from a biological curiosity to a cornerstone of materials science is a testament to interdisciplinary research. First identified in gallstones in 1769, its complex structure was not fully elucidated until the early 20th century. escardio.orgwikipedia.org Initially, the focus was on its biological roles as a crucial component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids. nih.govbritannica.com However, the same amphiphilic nature and rigid steroid core that make it vital for life also endow it with properties that are highly desirable in materials science. nih.gov The ability of cholesterol to induce order and chirality has been a key driver in its adoption for creating new materials.
The functionalization of cholesterol is a key strategy for tailoring the properties of materials. nih.gov By chemically modifying the hydroxyl group at the C3 position, researchers can introduce a wide variety of functional groups, leading to materials with enhanced thermal stability, specific optical properties, or the ability to self-assemble into intricate nanostructures. nih.govacs.org For instance, the attachment of different groups can lead to the formation of liquid crystals, gels, and other organized structures. tandfonline.com This versatility has led to the development of cholesterol-based compounds for applications ranging from drug delivery to advanced optical devices. rsc.orgrsc.org
Specific Focus on Cholesterol n-Nonyl Carbonate: Structural Features and Research Relevance
Among the myriad of cholesterol derivatives, this compound stands out for its specific combination of a rigid steroidal core and a flexible alkyl chain, which imparts unique properties to the materials it forms.
This compound is an ester of cholesterol and nonyl carbonic acid. Its systematic IUPAC name is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate. chemsrc.com The molecule consists of the four-ring steroid structure of cholesterol linked to a nine-carbon alkyl chain (nonyl group) via a carbonate linkage at the 3-beta position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 15455-83-1 |
| Molecular Formula | C37H64O3 |
| Molecular Weight | 556.9 g/mol |
| Synonyms | Nonyl Carbonic Acid Cholesterol Ester |
| Data sourced from multiple chemical suppliers. aaronchem.comcalpaclab.comcookechem.com |
The length of the alkyl chain in cholesterol carbonate derivatives plays a crucial role in determining their mesomorphic (liquid crystalline) properties. The nine-carbon nonyl chain in this compound provides a balance between the rigid cholesterol core and the flexible tail, influencing the packing of the molecules and the resulting phase behavior. The length of this chain can affect the temperature range of liquid crystal phases and the type of mesophases formed (e.g., cholesteric, smectic). researchgate.netresearchgate.net This tunability is a key factor in the design of materials with specific optical and thermal properties for applications in displays and sensors. For example, research has shown that the presence of a nonyl chain can contribute to the formation of stable liquid crystal phases at desirable temperatures.
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJSPXXNWCOJH-IATSNXCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659856 | |
| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15455-83-1 | |
| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques for Cholesterol N Nonyl Carbonate
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in determining the structural features of cholesterol n-nonyl carbonate. By interacting with the molecule at various energy levels, these methods provide a detailed map of its functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete picture of the this compound molecule.
¹H NMR provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum would be expected to show characteristic signals for the protons of the cholesterol backbone and the n-nonyl carbonate side chain. For instance, the olefinic proton at the C6 position of the cholesterol ring would appear as a distinct downfield signal. The numerous overlapping signals from the sterol ring and the aliphatic side chain create a complex spectrum requiring advanced techniques like 2D NMR for complete assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts for the Carbonate and Alkyl Chain of Cholesterol n-Alkyl Carbonates
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Methylene (B1212753) adjacent to oxygen (O-CH₂) | ~68 |
| Other methylene groups in the alkyl chain | 14-32 |
| Terminal methyl (CH₃) | ~14 |
| Note: These are approximate values based on typical ranges for similar functional groups. |
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in this compound. The FT-IR spectrum of a similar compound, cholesteryl oleyl carbonate, reveals key vibrational bands that are expected to be present for the n-nonyl derivative as well. The most prominent feature would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbonate group, typically observed in the region of 1750-1770 cm⁻¹. Other characteristic peaks include C-O stretching vibrations and the various C-H stretching and bending vibrations of the cholesterol and n-nonyl moieties.
Table 2: Characteristic FT-IR Absorption Bands for Cholesteryl Carbonates
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Carbonate) | Stretching | 1750 - 1770 |
| C-O (Carbonate) | Stretching | 1250 - 1280 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Cholesterol Ring) | Stretching | ~1670 |
| Data is based on general values for carbonate compounds and related cholesteryl derivatives. |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For molecules like this compound, the primary chromophore is the carbon-carbon double bond (C=C) within the cholesterol ring system. This isolated double bond typically results in a weak absorption in the far UV region, generally below 220 nm. A study on cholesteryl oleyl carbonate noted a new, small electronic band at approximately 360 nm in the cholesteric phase, which was attributed to intermolecular interactions. nih.gov While cholesterol itself does not have strong absorptions in the standard UV-Vis range, this technique can be sensitive to the formation of conjugated systems that might arise from degradation or impurities.
Chromatographic and Mass Spectrometric Methods for Purity and Composition
Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or impurities. When coupled with mass spectrometry, these methods provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. For the analysis of cholesterol derivatives, derivatization is often necessary to increase volatility. The sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The molecular ion peak would confirm the molecular weight of this compound, and the fragmentation pattern would provide structural information. For instance, a common fragmentation in cholesterol derivatives is the loss of the side chain.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. This makes it particularly well-suited for the analysis of cholesterol derivatives like this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification when compared to a standard. HPLC can be used to assess the purity of a sample by detecting and quantifying any impurities present.
Table 3: Illustrative HPLC Parameters for Cholesterol Derivative Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Isopropanol gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | Dependent on specific conditions and alkyl chain length |
| These are typical starting conditions for the analysis of cholesterol and its esters and may require optimization for this compound. |
Ambient Ionization Mass Spectrometry (AIMS) in Cholesterol Derivative Analysis
Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the analysis of samples in their native environment with minimal to no preparation. nih.govnih.gov Desorption Electrospray Ionization (DESI) is a prominent AIMS technique used for the direct analysis and imaging of lipids from biological tissues. nih.gov In DESI-MS, a spray of charged solvent droplets is directed at the sample surface, desorbing and ionizing molecules which are then analyzed by the mass spectrometer. nih.gov
AIMS is particularly valuable for visualizing the spatial distribution of specific molecules within a sample, making it a powerful tool for biomarker discovery. nih.govnih.gov The analysis of cholesterol and its derivatives via AIMS can be challenging due to their low polarity, which hinders efficient ionization. However, modifications to the technique, such as altering the spray solvent composition, can significantly enhance ionization efficiency. For instance, the addition of trifluoroacetic acid to the DESI spray solvent has been shown to increase the ionization efficiency of cholesterol by several-fold. nih.gov
While specific applications of AIMS for this compound are not widely documented, the methodology has been successfully used to detect cholesterol and other lipids in various biological samples, such as identifying cholesterol as a potential biomarker in melanocytic nevi through DESI imaging. nih.gov This suggests that AIMS techniques could be effectively applied to map the distribution of this compound in relevant sample types, provided that ionization parameters are optimized.
Table 2: Comparison of AIMS Techniques for Lipid Analysis
| Technique | Principle | Advantages for Cholesterol Derivatives |
|---|---|---|
| DESI-MS | Charged solvent droplets desorb and ionize surface molecules. | Minimal sample preparation; spatial imaging capabilities. nih.gov |
| DART | Excited-state gas (e.g., He, N₂) ionizes surface molecules. | Can analyze a wide range of polarities; no solvent required. |
| LTP | Low-Temperature Plasma interacts with the sample to cause desorption/ionization. | Can be used for in-vivo analysis; soft ionization. |
Thermal Analysis for Phase Transition Studies
Differential Scanning Calorimetry (DSC) for Phase Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the phase transitions of materials. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov Endothermic and exothermic processes, such as melting (phase transition) or crystallization, are observed as peaks in the DSC thermogram. cambridge.org
For cholesteric liquid crystals like cholesterol derivatives, DSC is instrumental in determining the temperatures and enthalpy changes associated with transitions between different phases, such as the smectic, cholesteric (liquid crystalline), and isotropic liquid phases. cambridge.orgresearchgate.net The incorporation of cholesterol or its derivatives into lipid bilayers is known to significantly alter their phase transition behavior. nih.govnih.gov Generally, cholesterol broadens the phase transition and can eliminate the pretransition of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). nih.gov
Supramolecular Assembly and Liquid Crystalline Behavior of Cholesterol N Nonyl Carbonate
Formation of Self-Assembled Nanostructures and Mesophases
The amphiphilic nature of cholesterol derivatives, including cholesterol n-nonyl carbonate, facilitates their spontaneous organization into ordered supramolecular structures in various solvents. mdpi.comrsc.org This self-assembly is governed by a delicate balance of non-covalent interactions, such as van der Waals forces, hydrogen bonding, and solvophobic effects. rsc.orgacs.org The cholesterol moiety provides rigidity and chirality, while the flexible alkyl chain influences the packing and morphology of the resulting assemblies. acs.orgnih.gov
In aqueous environments, amphiphilic molecules like cholesterol derivatives tend to self-assemble to minimize the unfavorable contact between their hydrophobic parts and water molecules. niscpr.res.in This process can lead to the formation of micelles, which are core-shell structures where the hydrophobic cholesterol and alkyl chain parts form a core, shielded from the water by the more polar carbonate groups and any hydrophilic modifications. mdpi.comnih.gov The cholesterol nucleus itself is a key driver for this aggregation due to strong van der Waals interactions. nih.gov While the general principle of micelle formation is well-established for cholesterol-based surfactants and polymers, specific studies detailing the critical micelle concentration (CMC) and aggregation number for this compound in aqueous solution are not extensively documented in the available literature. mdpi.com However, studies on similar cholesterol-functionalized molecules confirm a pronounced tendency to form core-shell micellar structures. nih.gov
Beyond simple spherical micelles, cholesterol-based compounds are known to form a rich variety of nano-architectures through hierarchical self-assembly. acs.orgrsc.org The directional stacking of the rigid, planar cholesterol groups can lead to the formation of one-dimensional helical arrays, which can then further organize into more complex structures like fibers, ribbons, and tubes. acs.org The specific morphology of these aggregates is highly sensitive to factors such as solvent composition and the structure of the molecule itself. rsc.org For instance, the interplay between the bulky steroidal group and the flexible chain can lead to arrangements like disk-like micelles or other complex, transformable nanostructures. rsc.orggreyhoundchrom.com While specific examples for this compound are not detailed, the broader class of cholesterol-containing molecules demonstrates this capacity for forming diverse and intricate nano-architectures. rsc.org
Liquid Crystalline Phases of Cholesterol Carbonates
This compound is a member of the cholesteryl n-alkyl carbonate homologous series, which is well-known for exhibiting thermotropic liquid crystalline behavior. greyhoundchrom.comtandfonline.com These compounds can form mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid—upon changes in temperature. greyhoundchrom.com
Cholesteryl n-nonyl carbonate, like other members of its series, readily forms a cholesteric liquid crystal phase (also known as a chiral nematic phase). greyhoundchrom.comtandfonline.com This phase is characterized by a long-range orientational order where the elongated molecules align, on average, along a common direction, known as the director. greyhoundchrom.com Crucially, due to the inherent chirality of the cholesterol molecule, this director is not constant in space but rotates in a helical fashion. greyhoundchrom.com
This helical superstructure is the defining feature of the cholesteric phase and gives rise to its most notable characteristic: selective reflection of light. aps.org When the pitch of the helix is on the order of the wavelength of visible light, the material exhibits Bragg reflection, resulting in iridescent colors. scholarsresearchlibrary.com The wavelength of the reflected light is highly sensitive to temperature, making these materials suitable for applications like thermometers. greyhoundchrom.com
The length of the n-alkyl chain in the cholesteryl n-alkyl carbonate series has a systematic and predictable effect on the stability and transition temperatures of the liquid crystalline phases. tandfonline.com As the alkyl chain length increases, there are clear trends in the melting and clearing points (the transition from the liquid crystal phase to the isotropic liquid).
For the cholesteryl n-alkyl carbonate homologous series, cholesteric mesophases are observed throughout. tandfonline.com A study of the series from methyl to eicosyl carbonate showed that the visible spectrum of reflected light was exhibited by members from heptyl through nonadecyl carbonate, which includes this compound. tandfonline.com Furthermore, a monotropic smectic mesophase (a more ordered phase where molecules are arranged in layers) begins to appear for carbonates with eight or more carbon atoms in the alkyl chain, such as cholesteryl octyl carbonate. tandfonline.com The stability of this smectic phase generally increases with longer alkyl chains. Shorter chains (e.g., C4-C6), in contrast, tend to have lower melting points and broader liquid crystalline ranges. The helical twisting power, a measure of the tightness of the cholesteric helix, is also influenced by the alkyl chain, though it tends to saturate quickly as the chain length increases. tandfonline.com
Table 1: Transition Temperatures for Selected Cholesteryl n-Alkyl Carbonates This interactive table shows the melting point and clearing point for different alkyl chain lengths in the cholesteryl n-alkyl carbonate series, illustrating the structure-property relationship.
| Compound | Alkyl Chain Length | Melting Point (°C) | Clearing Point (°C) |
| Cholesteryl Heptyl Carbonate | 7 | 85.0 | 92.5 |
| Cholesteryl Octyl Carbonate | 8 | 89.0 | 91.5 |
| Cholesteryl Nonyl Carbonate | 9 | 90.0 | 92.0 |
| Cholesteryl Decyl Carbonate | 10 | 82.5 | 92.5 |
| Cholesteryl Undecyl Carbonate | 11 | 86.5 | 93.0 |
| Data sourced from studies on homologous series of cholesteryl n-alkyl carbonates. tandfonline.com |
The liquid crystalline states of cholesterol carbonates possess unique anisotropic optical and dielectric properties.
Optical Properties: The helical structure of the cholesteric phase leads to strong optical activity and circular dichroism. nih.gov These materials can selectively reflect one circular polarization of light while transmitting the other, a property utilized in various optical components. aps.org The wavelength of maximum reflection can be tuned by changing the temperature or by mixing different cholesteric compounds. nih.gov For example, mixtures containing cholesteryl nonanoate (B1231133) (a compound structurally similar to cholesteryl nonyl carbonate) with other cholesteryl esters have been shown to produce a linear variation of the reflection wavelength with temperature. nih.gov Studies on related compounds like cholesteryl-do-decyl carbonate have also highlighted interesting optical textures, such as ringed spherulites, when crystallized. tandfonline.com
Dielectric Properties: The dielectric properties of cholesterol derivatives in their mesophases are governed by the orientation of their molecular dipoles. nipne.ro The dielectric constant (ε′) and dielectric loss (ε″) are anisotropic and depend on the alignment of the liquid crystal molecules relative to an applied electric field. scholarsresearchlibrary.com Studies on compounds like cholesteryl oleyl carbonate and cholesteryl nonanoate show that molecular orientation polarization is a major contributor to the dielectric constant. nipne.rorsc.org Dielectric relaxation studies reveal information about molecular reorientation dynamics. For instance, in cholesteryl oleyl carbonate, the activation enthalpy for molecular reorientation differs significantly between the isotropic, cholesteric, and smectic phases. rsc.org The reorientation of the "lath-like" molecule is thought to occur around its lengthwise axis. rsc.org The size and structure of the molecule influence the relaxation frequency, with larger molecules reorienting at lower frequencies. nipne.ro
Factors Influencing Supramolecular Organization
The aggregation of individual this compound molecules into a stable, ordered liquid crystalline phase is dictated by a precise hierarchy of non-covalent interactions and the molecule's response to its surroundings. The collective effect of these factors determines the ultimate morphology, stability, and phase behavior of the resulting supramolecular structure.
The self-assembly process is primarily driven by a combination of weak, non-covalent forces that, in concert, overcome the thermal energy of the system to induce order.
Van der Waals Forces: These dispersion forces are the fundamental drivers for the ordering of liquid crystals. mdpi.com For cholesteric systems, the van der Waals-Lifshitz theory explains the interaction between chiral, rod-like molecules, such as cholesterol derivatives, in a dielectric medium. aip.orgras.ru These forces are responsible for both the parallel alignment of the molecular long axes (nematic ordering) and the helical twist characteristic of the cholesteric phase. The strength of these interactions is dependent on the shape and polarizability of the molecule. The bulky, rigid cholesterol core and the attached alkyl chain provide a large surface area for these interactions, promoting the formation of ordered phases. The balance between these volume-dependent van der Waals forces and short-range surface interactions is critical in determining the final pitch of the cholesteric helix. ras.ru
Dipole-Dipole Interactions: The carbonate group (-O-(C=O)-O-) in this compound introduces a significant permanent dipole moment. Studies on related cholesterol-based molecules with carbonate linkers have shown that these dipole-dipole interactions can be a dominant force, leading to a cooperative mechanism of self-assembly. acs.org This cooperativity can impart a macroscopic dipolar character to the entire assembly, strongly influencing its stability and structure. acs.org The carbonyl resonance in the carbonate group is a sensitive probe of the local electronic environment and is significantly influenced by these intermolecular electrostatic interactions. cambridge.org
Hydrogen Bonding: While the this compound molecule itself lacks a strong hydrogen bond donor (like the hydroxyl group present in free cholesterol), the oxygen atoms of the carbonate group can act as hydrogen bond acceptors. nih.gov This allows for interactions with solvent molecules or other co-solutes that are capable of donating hydrogen bonds. In broader studies of cholesterol derivatives, hydrogen bonding is a critical force in directing self-assembly, particularly in the formation of organogels and lyotropic (solvent-induced) phases. mdpi.compnas.org For example, the self-assembly of certain cholesterol derivatives into stable gels is mediated by extensive hydrogen-bonding networks. mdpi.comrsc.org
Table 1: Role of Intermolecular Forces in the Assembly of Cholesterol Derivatives
| Interaction Type | Role in Supramolecular Organization | Key Characteristics | Relevant Findings |
|---|---|---|---|
| Van der Waals Forces | Primary driving force for molecular alignment and formation of the liquid crystal phase. | Weak, non-specific, and dependent on molecular shape and polarizability. Responsible for long-range order. | Contributes significantly to the elastic moduli of liquid crystals and the formation of the helical structure. ras.ru |
| Dipole-Dipole Interactions | Promotes cooperative self-assembly and stabilizes the ordered structure. | Arises from the permanent dipole of the carbonate linker, leading to strong, directional interactions. | The carbonate group imparts a macro-dipolar character to the assembly, enhancing structural stability. acs.org |
| Hydrogen Bonding | Mediates interactions with the solvent or other hydrogen-donating species. | The carbonate oxygens act as hydrogen bond acceptors, influencing solubility and lyotropic phase behavior. | Crucial for gel formation and stabilization in related cholesterol-based organogelators. mdpi.comrsc.org |
The intrinsic properties of this compound are expressed through its interaction with the surrounding medium. The solvent and the molecule's inherent amphiphilicity are critical extrinsic factors controlling aggregation.
Solvent Environment: The formation of ordered supramolecular structures is the result of a delicate balance between solute-solute and solute-solvent interactions. acs.org Cholesterol derivatives can exhibit both thermotropic (temperature-dependent) and lyotropic (solvent-dependent) liquid crystalline phases. tandfonline.comtandfonline.com The choice of solvent can profoundly influence which phase is formed and at what concentration or temperature. For instance, studies on analogous chiral systems show that the dielectric constant of the solvent can alter the energy of chiral interactions, in some cases even leading to an inversion of the cholesteric helix. researchgate.net In non-polar solvents, gelator-gelator interactions like hydrogen bonding and van der Waals forces dominate, leading to the formation of fibrous networks that immobilize the solvent. mdpi.comrsc.org The solubility of the compound and the stability of its aggregates are thus highly dependent on the nature of the solvent. acs.org
Amphiphilic Balance: this compound is an amphiphilic molecule, possessing a hydrophobic, rigid steroidal nucleus and a flexible, hydrophobic n-nonyl carbonate chain. The polarity is concentrated at the carbonate ester linkage. This amphiphilicity is fundamental to its self-organization in the presence of a solvent. tandfonline.comtandfonline.com The balance between the hydrophilic and lipophilic portions of the molecule, often quantified as the hydrophilic-lipophilic balance (HLB), dictates the type of aggregate that forms. A key factor in tuning this balance within the homologous series of cholesteryl n-alkyl carbonates is the length of the alkyl chain. Research on this series demonstrates a clear, systematic relationship between the number of carbons in the alkyl chain and the phase transition temperatures. This compound, with its nine-carbon chain, fits within this trend, which sees the emergence of smectic phases and a modulation of the cholesteric phase range as the chain length increases. tandfonline.com
Table 2: Mesomorphic Transition Temperatures for a Homologous Series of Cholesteryl n-Alkyl Carbonates (°C)
| Alkyl Chain | Number of Carbons | Smectic-Cholesteric Transition (°C) | Cholesteric-Isotropic Transition (Clearing Point) (°C) |
|---|---|---|---|
| Heptyl | 7 | - | 95.5 |
| Octyl | 8 | 78.0 (Monotropic) | 94.0 |
| Nonyl | 9 | 80.5 (Monotropic) | 92.5 |
| Decyl | 10 | 82.0 (Monotropic) | 92.0 |
| Undecyl | 11 | 81.0 (Monotropic) | 93.0 |
| Dodecyl | 12 | 83.0 (Monotropic) | 93.5 |
Data adapted from a study on the mesomorphic properties of the cholesteryl n-alkyl carbonate homologous series. tandfonline.com A monotropic phase is one that is observed only upon cooling from a higher temperature phase.
Advanced Applications in Biomedical and Materials Science
Cholesterol n-Nonyl Carbonate in Drug Delivery Systems
The incorporation of cholesterol and its derivatives is a cornerstone of modern drug delivery system design, aimed at overcoming challenges such as poor drug solubility, instability, and off-target effects. Cholesterol's ability to integrate into lipid-based and polymeric carriers enhances their performance, making it a key ingredient in nanomedicine.
Cholesterol is an essential component in liposomal formulations, where it modulates the fluidity and integrity of the phospholipid bilayer. helixbiotech.comnih.gov By inserting itself between phospholipid molecules, cholesterol reduces the mobility of the fatty acid chains, making the lipid bilayer less deformable and less permeable to water-soluble molecules. mdpi.com This "rigidfying" effect is critical for creating stable vesicles that can effectively encapsulate and retain therapeutic agents. nih.gov The amount of cholesterol used is a critical parameter, with studies showing that a lipid-to-cholesterol molar ratio of approximately 2:1 (or 70:30) often yields the most stable and well-structured liposomes. nih.govmyfoodresearch.com
The inclusion of cholesterol derivatives significantly enhances the stability of liposomes, which is a prerequisite for improving drug bioavailability. helixbiotech.comnih.gov Stability is compromised by both physical and chemical degradation pathways, such as drug leakage, vesicle aggregation, and lipid peroxidation. nih.govmdpi.com Cholesterol mitigates these issues by increasing the packing density of the lipid bilayer, which in turn reduces permeability and prevents the premature release of encapsulated drugs. helixbiotech.commdpi.com This enhanced stability ensures that a higher concentration of the drug remains encapsulated until it reaches the target site, thereby increasing its therapeutic efficacy. helixbiotech.com
Furthermore, the stability imparted by cholesterol leads to longer circulation half-lives in the body. nih.gov This prolonged presence in the bloodstream increases the probability of the liposomes accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. myfoodresearch.com By avoiding rapid clearance and degradation, cholesterol-containing liposomes can significantly improve the bioavailability of encapsulated drugs compared to the administration of the free drug. myfoodresearch.com
| Phospholipid:Cholesterol Molar Ratio | Effect on Membrane Fluidity | Effect on Permeability | Impact on Stability | Reference |
|---|---|---|---|---|
| 100:0 (No Cholesterol) | High (fluid phase) | High | Low (prone to leakage and aggregation) | nih.gov |
| 80:20 | Reduced | Decreased | Improved | nih.gov |
| 70:30 (e.g., 2:1) | Optimal Rigidity | Low | Maximally stable formulation | nih.govmyfoodresearch.com |
| 50:50 | Increased Rigidity | Very Low | Stable, but may form cholesterol crystals | nih.gov |
Smart drug delivery systems that respond to specific physiological cues, such as changes in pH or enzyme concentration, represent a major advance in targeted therapy. dovepress.com The microenvironment of tumors is often characterized by a lower pH (around 6.5) compared to normal tissues (pH 7.4). nih.gov This difference can be exploited to design pH-sensitive liposomes that are stable at physiological pH but release their drug payload in the acidic tumor environment. nih.govmdpi.com
Cholesterol derivatives can be incorporated into these systems alongside pH-sensitive lipids or polymers. nih.govconicet.gov.ar For instance, systems have been designed where a PEG shield is attached to the liposome via a pH-cleavable bond. conicet.gov.ar In the acidic tumor environment, the bond breaks, shedding the protective PEG layer and facilitating cellular uptake. In other designs, cholesterol itself is modified with pH-sensitive moieties or used in conjunction with polymers that change conformation at low pH, destabilizing the liposome and triggering drug release. nih.govdovepress.com Similarly, enzyme-responsive systems can be developed to release drugs in the presence of specific enzymes, such as those overexpressed in tumor tissues.
The delivery of nucleic acids like siRNA, mRNA, and plasmid DNA for gene therapy is a significant challenge due to the negative charge and instability of these molecules. promega.com.au Non-viral vectors, particularly lipid-based nanoparticles (LNPs), have emerged as a leading platform for nucleic acid delivery. google.commdpi.com Cholesterol is a critical component of virtually all clinically successful LNP formulations. google.commdpi.com
In these systems, cholesterol acts as a "helper lipid" along with cationic or ionizable lipids, phospholipids (B1166683), and PEG-lipids. google.comthermofisher.com It stabilizes the LNP structure, facilitates the encapsulation of nucleic acids, and aids in the endosomal escape process once the particle is inside a cell. promega.com.authermofisher.com The rigid structure of cholesterol helps to fill voids between the other lipid components, enhancing the stability and integrity of the nanoparticle. mdpi.com Furthermore, direct conjugation of cholesterol to siRNA has been shown to enhance cellular uptake and gene-silencing efficacy without the need for a complex formulation, leveraging the natural pathways for lipoprotein uptake. mdpi.comscispace.com
Integration into Polymeric Materials
Cholesterol's hydrophobicity and biocompatibility make it an attractive building block for the synthesis of advanced polymeric materials, particularly for biomedical applications. nih.govnih.gov By incorporating cholesterol moieties into polymer chains, materials with unique self-assembly properties and biological interactions can be created. nih.gov
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Amphiphilic block copolymers, containing both hydrophilic and hydrophobic blocks, can self-assemble in aqueous solutions to form nanostructures like micelles or vesicles. acs.org These structures are highly promising as drug delivery vehicles. nih.govacs.org
Cholesterol is frequently used as the hydrophobic component in the design of these copolymers. nih.gov A hydrophilic polymer block, such as PEG, is attached to a cholesterol molecule, creating a potent amphiphile. nih.govresearchgate.net These cholesterol-containing block copolymers self-assemble into highly stable core-shell micelles, with the cholesterol forming a dense, hydrophobic core capable of encapsulating poorly water-soluble drugs. nih.govnih.gov The hydrophilic PEG shell provides steric stability, prolonging circulation time and allowing the micelles to accumulate in tumors via the EPR effect. acs.org The strong hydrophobic interactions among the cholesterol units lead to micelles with very low critical micelle concentrations (CMCs), ensuring their stability even upon significant dilution in the bloodstream. mdpi.com
| Polymer Composition | Nanostructure Formed | Encapsulated Agent (Example) | Key Feature/Application | Reference |
|---|---|---|---|---|
| Poly(ethylene glycol)-Cholesteryl Ester | Micelles | Doxorubicin (Anticancer) | High stability, solubilization of hydrophobic drugs | nih.gov |
| Cholesteryl-Hyaluronic Acid | Nanogels/Micelles | Paclitaxel (Anticancer) | CD44 receptor targeting (cancer therapy) | nih.gov |
| mPEG-poly(L-lysine)-Cholesterol | Micelles | Not Specified | Enhanced hydrophobic interaction for core stability | uni-konstanz.de |
| Poly(amino acid)-g-Cholesterol | pH-sensitive Micelles | Doxorubicin (Anticancer) | pH-responsive drug release in acidic tumor environments | dovepress.com |
Modulating Membrane Fluidity and Permeability in Artificial Membranes
Cholesterol and its derivatives are crucial components in regulating the physical properties of both biological and artificial membranes. walshmedicalmedia.com The insertion of the rigid, planar steroid structure of cholesterol between phospholipid molecules in a membrane has a significant impact on its fluidity and permeability. walshmedicalmedia.commdpi.com This function is vital for maintaining the structural integrity and selective permeability of the membrane. walshmedicalmedia.com
Cholesterol's role is often described as a "fluidity buffer." In membranes with a high concentration of saturated fatty acids, which tend to pack together tightly, cholesterol disrupts this dense packing, thereby increasing membrane fluidity. walshmedicalmedia.comstackexchange.com Conversely, in membranes rich in unsaturated fatty acids, which have kinks that prevent tight packing, cholesterol fills the gaps between the lipid tails. This reduces the movement of the phospholipids and consequently decreases membrane fluidity. walshmedicalmedia.comstackexchange.com This dual action ensures the membrane maintains an optimal, functional state across different conditions. walshmedicalmedia.com
Furthermore, the presence of cholesterol in a lipid bilayer reduces its permeability to small, water-soluble molecules. walshmedicalmedia.comnih.gov By occupying the spaces between phospholipids, it creates a more tightly packed barrier that hinders the passive diffusion of these molecules across the membrane. walshmedicalmedia.com Research has shown that cholesterol provides a nonsacrificial protective function for membrane lipids against chemical damage, highlighting its role in maintaining membrane stability. nih.gov This ability to modulate fluidity and decrease permeability is a foundational property of the cholesterol scaffold, which is retained in its derivatives and is critical for the design of stable artificial vesicles and drug delivery systems. mdpi.comnih.gov
Development of Responsive Polymers for Actuation and Sensing
Cholesterol derivatives are increasingly being incorporated into polymer structures to create "smart" materials that can respond to external stimuli, making them suitable for actuators and sensors. These cholesterol-containing polymers, or cholesteric polymers, combine the mechanical properties of polymer networks with the unique features of cholesterol, such as its chirality, biocompatibility, and ability to form liquid crystalline phases. mdpi.com
Cholesterol moieties can be integrated into polymers in several ways: as end-caps for polymer chains, as part of the main polymer backbone, or as side-chains. mdpi.comnih.gov When used as side-chains, flexible spacers are often introduced between the polymer backbone and the cholesterol mesogen. This design provides the necessary flexibility for the cholesterol units to self-assemble and form ordered liquid crystal structures. mdpi.com
The incorporation of cholesterol can impart stimuli-responsive behavior to the polymer. For example, polymers end-capped with a cholesteryl group, such as Chol-P(NIPAAm-co-DMAAm), can self-assemble into micellar nanoparticles that exhibit thermal responsiveness. mdpi.com These materials can undergo structural changes in response to temperature shifts, a property that is highly desirable for applications in areas like drug delivery, where a payload could be released at a specific temperature. mdpi.com The development of such responsive polymers opens up possibilities for creating materials that can perform mechanical work (actuation) or signal a change in their environment (sensing) based on controlled structural transitions.
Applications in Sensing and Diagnostic Platforms
The self-assembly properties and inherent chirality of cholesterol derivatives make them excellent candidates for the construction of sensitive chemosensors and diagnostic tools.
The rigid and planar polycyclic structure of cholesterol promotes one-dimensional self-assembly through van der Waals and other non-covalent interactions, leading to the formation of organogels in various organic solvents. rroij.comnih.gov These low molecular mass organic gelators (LMOGs) can create fibrous networks that immobilize the solvent, and their formation is highly dependent on the molecular structure of the gelator. nih.govrsc.org A common design for these gelators involves a three-part system: an aromatic group (A), a linker (L), and the steroidal group (S), where π-π stacking of the aromatic moieties contributes to the self-assembly process. rroij.com
This gel-forming ability can be harnessed for sensing applications. For instance, researchers have designed gelators based on naphthalene (B1677914) and cholesterol derivatives that also function as fluorescent sensors for detecting specific metal ions. bohrium.com The gel matrix can provide a pre-organized environment that enhances the sensitivity and selectivity of the sensing event.
Beyond gelation, cholesterol derivatives can be functionalized to act as highly specific chemosensors. A notable example is a naphthoimidazolium-cholesterol derivative designed for the chiral recognition of carboxylates. rsc.orgresearchgate.net In this system, the naphthoimidazolium unit acts as a fluorophore and an anion recognition site, while the chiral cholesterol moiety serves as a barrier that enables differentiation between enantiomers. rsc.orgresearchgate.net This sensor exhibited distinct ratiometric fluorescence changes for Boc-D-Phe while showing a negligible response to its enantiomer, Boc-L-Phe, demonstrating high selectivity. rsc.orgresearchgate.net
A particularly advanced application of cholesterol derivatives is in the creation of photoresponsive materials by linking them to a photochromic molecule like azobenzene (B91143). beilstein-journals.org Azobenzene is known for its ability to undergo a reversible trans-cis isomerization when irradiated with light of specific wavelengths (typically UV for trans-to-cis and visible light for the reverse). beilstein-journals.orgrsc.org When an azobenzene unit is incorporated into a cholesterol-based molecule, this isomerization can be used to control the material's macroscopic properties with light. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
This photo-switching capability has been demonstrated in several systems:
Photoresponsive Organogels: In some azobenzene-cholesterol compounds, the trans isomer is an effective gelator, while the bent cis isomer is not. Upon UV irradiation, the isomerization disrupts the self-assembled fibrous network, leading to a reversible gel-to-sol phase transition. beilstein-journals.org
Photo-tunable Liquid Crystals: In cholesteric liquid crystals, the helical pitch of the molecular arrangement determines the wavelength of light that is selectively reflected, resulting in iridescent color. The photochemical isomerization of a doped azobenzene-cholesterol compound can alter the helical structure of the liquid crystal phase. rsc.org This change in pitch leads to a shift in the reflected wavelength, which is observed as a change in the material's color, allowing for the photothermal modulation of the optical properties. researchgate.netrsc.org
Research into dimesogenic compounds, where cholesterol and azobenzene units are linked by flexible alkyl spacers, has shown that the length of the spacer plays a critical role in the thermal and photo-optical properties of the resulting liquid crystals. rsc.org
Interactive Table: Photoresponsive Properties of Azobenzene-Cholesterol Dimesogens This table summarizes the properties of dimesogens with varying spacer lengths, as described in scientific literature. rsc.org
| Dimesogen (Spacer Length) | Phase Transition Temp. (°C) (Cooling) | Initial Reflection Wavelength (nm) | Wavelength Shift on Photolysis (nm) | Key Finding |
| 8 Methylene (B1212753) Units | 102.5 | 455 | 60 | Exhibits a strong odd-even effect in reflection wavelength. |
| 9 Methylene Units | 91.6 | 605 | 14 | Odd-numbered spacers show smaller temperature-dependent wavelength changes. |
| 10 Methylene Units | 108.7 | 560 | 102 | Even-numbered spacers show drastic changes in reflection wavelength with temperature. |
| 12 Methylene Units | 111.4 | 703 | 215 | Shows the largest photolysis-induced wavelength shift at 80°C. |
Theoretical and Computational Studies of Cholesterol N Nonyl Carbonate
Molecular Dynamics Simulations of Membrane Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations have been instrumental in elucidating how cholesterol and its derivatives interact with and modulate the properties of cell membranes. mdpi.comnih.gov By simulating the complex environment of a lipid bilayer, researchers can observe phenomena such as membrane penetration and lipid organization. mdpi.comnih.gov
The trans-bilayer movement of cholesterol, known as "flip-flop," is a critical process for maintaining its distribution across the two leaflets of a cell membrane. nih.gov Atomistic MD simulations have been employed to sample these spontaneous flip-flop events. nih.govnih.gov Studies on cholesterol show that its ability to move between leaflets is influenced by the local membrane environment, including lipid composition and packing. nih.govaps.org The rate of flip-flop can be on the sub-millisecond timescale and is affected by factors such as membrane heterogeneity and temperature. nih.govnih.gov For cholesterol n-nonyl carbonate, the addition of the polar carbonate group and the long, flexible n-nonyl chain to the 3-beta hydroxyl position would likely alter its flip-flop dynamics compared to unmodified cholesterol. The increased size and modified polarity of the headgroup could introduce a larger energy barrier for translocation through the hydrophobic membrane core.
Membrane penetration studies, also modeled using MD simulations, reveal how cholesterol orients itself within the bilayer. nih.gov Typically, the rigid steroid ring structure inserts into the hydrocarbon region, parallel to the lipid acyl chains, while the polar headgroup remains near the hydrophilic/hydrophobic interface. mdpi.com This insertion leads to an ordering of the neighboring lipid chains. mdpi.com The n-nonyl carbonate moiety of this compound would be expected to reside at this interface, with the flexible nonyl chain potentially extending along the surface or partially into the aqueous phase, influencing local hydration and interactions with other membrane components.
The presence of cholesterol significantly alters the biophysical properties of phospholipid bilayers. MD simulations have shown that cholesterol increases membrane thickness and lipid packing density, leading to what is known as the "condensing effect". mdpi.comrsc.org This ordering effect is crucial for the formation of specialized membrane domains, often referred to as lipid rafts. rsc.org The rigid nature of the cholesterol molecule forces adjacent lipid acyl chains to adopt a more extended and ordered conformation. mdpi.com
In simulations of cholesterol within various phospholipid bilayers, the magnitude of these effects depends on the degree of saturation of the lipid tails and the concentration of cholesterol. rsc.orgscifiniti.com For this compound, the fundamental condensing and ordering effects originating from the steroid core would persist. However, the bulky and flexible n-nonyl carbonate tail would introduce additional complexity. It could alter the ideal packing geometry between the molecule and adjacent phospholipids (B1166683), potentially leading to unique effects on membrane curvature and lateral organization not observed with cholesterol alone.
| Bilayer Property | Observed Effect of Cholesterol | Governing Molecular Feature | Potential Influence of n-Nonyl Carbonate Group |
|---|---|---|---|
| Membrane Thickness | Increase | Rigid steroid ring forcing lipid chain alignment. mdpi.com | Likely similar increase due to the steroid core. |
| Lipid Chain Order | Increase (Condensing Effect) | Planar alpha-face of cholesterol interacting with saturated lipid chains. mdpi.com | The bulky headgroup may slightly perturb local packing, but the overall ordering effect should remain. |
| Area per Lipid | Decrease | Favorable van der Waals interactions and filling of voids between lipids. | The large headgroup might occupy more interfacial area, potentially competing with lipid headgroups. |
| Flip-Flop Rate | Dependent on local lipid composition and packing. nih.govnih.gov | Size and polarity of the molecule. | Potentially slower rate due to the larger, more polar carbonate headgroup creating a higher energy barrier. |
Quantum Chemical Calculations for Electronic and Vibrational Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic structure and related properties of molecules. researchgate.netdoi.org These methods provide fundamental information about orbital energies, charge distribution, and the vibrational modes that correspond to spectroscopic signals.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large gap implies high stability, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com While the HOMO-LUMO gap is sometimes mistakenly equated with the electrochemical stability window, it provides valuable insight into electronic behavior. rsc.org
For cholesterol, calculations reveal a large HOMO-LUMO gap, consistent with its relatively low chemical reactivity. doi.org Natural Bond Orbital (NBO) analysis shows that the polar OH group and the fused ring system are critical to its stability. doi.org In this compound, the replacement of the hydroxyl group with the carbonate ester moiety (-O-C(O)-O-R) would significantly alter the electronic properties. The electron-withdrawing nature of the carbonyl group within the carbonate is expected to lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and further enhancing the molecule's stability against oxidation compared to native cholesterol.
| Molecule/System | Computational Finding | Implication for this compound |
|---|---|---|
| Fluorinated Carbonates | Fluorination increases the HOMO-LUMO energy gap. mdpi.com | Demonstrates that substituent groups significantly modulate the electronic structure of carbonates. |
| Li⁺-Carbonate Complexes | The donor-acceptor orbital interaction involves the lone pair of oxygen atoms in the carbonyl group. researchgate.net | The carbonate group in this compound will be a primary site for intermolecular interactions like hydrogen bonding. |
| General Solvents | Redox potentials often correlate with, but are not equal to, HOMO energies. rsc.org | The HOMO energy of this compound provides a first approximation of its susceptibility to oxidation. |
Quantum chemical calculations can accurately predict the vibrational frequencies of a molecule's bonds. These predicted frequencies can then be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, to provide a complete assignment of the observed spectral peaks. doi.org For the parent cholesterol molecule, DFT calculations have been used to assign its 216 vibrational modes, identifying characteristic peaks for the O-H stretch, C-H stretches, and complex fingerprint vibrations of the fused ring system. doi.orgresearchgate.net
For this compound, these calculations would predict unique spectroscopic signatures. The most prominent new feature would be a strong vibrational mode corresponding to the C=O (carbonyl) stretch of the carbonate group, typically appearing in the 1740-1780 cm⁻¹ region of the IR spectrum. Additionally, characteristic C-O stretching vibrations from the carbonate structure would be predicted. The vibrations associated with the cholesterol steroid core would remain largely unchanged, while new peaks corresponding to the vibrations of the n-nonyl chain would also be present. These theoretical predictions are invaluable for identifying and characterizing the compound using experimental spectroscopy. chemicalbook.com
Future Directions and Emerging Research Avenues
Development of Novel Cholesterol Carbonate Architectures
The development of new materials inspired by or derived from cholesterol n-nonyl carbonate is a significant area of future research. Scientists are exploring the synthesis of novel cholesterol-based compounds with varied molecular geometries to achieve specific and enhanced properties.
One approach involves the creation of new cholesterol-based organogelators. For instance, researchers have synthesized organogelators incorporating donor-acceptor pairs, which exhibit unique optical properties and morphologies in different solvents. nih.gov Another strategy is the synthesis of polymers with cholesterol moieties. For example, cholesterol functionalized aliphatic N-substituted 8-membered cyclic carbonate monomers have been synthesized. nih.govnist.gov These monomers can be polymerized to create well-defined diblock copolymers, which are promising as building blocks for self-assembled nanostructures. nih.govnist.gov
The synthesis of block copolymers containing cholesterol is a particularly active field. researchgate.net By combining cholesterol-containing blocks with other polymers, such as poly(methyl methacrylate), researchers can create materials with controlled chiral assemblies. researchgate.net These block copolymers can exhibit complex phase behaviors, including transitions between different smectic phases, which are not observed in the homopolymers alone. researchgate.net The ability to control the self-assembly of these materials opens up possibilities for creating advanced functional materials with tailored properties. researchgate.net
Furthermore, the synthesis of new cholesteryl carbonate derivatives starting from cholesteryl chloroformate is an ongoing area of investigation. researchgate.net These efforts aim to expand the library of available cholesterol-based liquid crystals with potentially new and useful mesophase behaviors. researchgate.net
Advanced Functional Materials with Tunable Properties
A major thrust of future research is the creation of advanced functional materials where the properties can be precisely controlled or "tuned." this compound and its derivatives are ideal candidates for this due to their responsiveness to external stimuli like temperature.
One area of interest is the development of materials with tunable chiroptical properties. researchgate.net The self-assembly of chiral block copolymers can be manipulated to control the handedness of the resulting supramolecular structures. researchgate.net This dynamic control over chirality is crucial for the fabrication of responsive and smart functional materials. researchgate.net
Liquid crystal mixtures containing cholesterol derivatives are also being explored for their tunable properties. For example, mixtures of cholesteryl oleyl carbonate and a nematic liquid crystal have shown anomalous selective reflection properties. tandfonline.comarxiv.org The helical pitch of these cholesteric mixtures can be influenced by the concentration of the components, offering a way to tune the optical properties of the material. tandfonline.comarxiv.org Doping these mixtures with nanoparticles, such as carbon nanotubes, can further modify their properties, making them promising for composite materials. tandfonline.comarxiv.org
The development of polymers with cholesterol moieties also contributes to the creation of tunable materials. For instance, incorporating cholesterol into polymer networks can harness both the mechanical properties of the polymer and the unique features of cholesterol, such as its liquid crystallinity and biocompatibility. mdpi.com The properties of these materials can be tuned by varying the polymer backbone, the length of flexible spacers, and the method of polymerization. mdpi.com
Integration with Smart Technologies and Biomedical Devices
The unique properties of cholesterol carbonates make them highly suitable for integration into a variety of smart technologies and biomedical devices. Their ability to respond to environmental changes is a key factor driving this research.
In the realm of smart technologies, cholesterol-based liquid crystals are being investigated for their use in displays and sensors. The temperature-sensitive color change of cholesteric liquid crystals, a property shared by many cholesterol derivatives, makes them suitable for applications like thermometers. tcichemicals.com Polymer-dispersed liquid crystals (PDLCs) that incorporate cholesterol derivatives are also being developed for smart windows and reflective displays that operate with low power. tcichemicals.com
In the biomedical field, cholesterol-based materials are being explored for drug delivery applications. nih.gov The biocompatibility of cholesterol makes it an attractive component for creating carriers such as liposomes, nanoparticles, and micelles. nih.govnih.gov These carriers can be designed to be pH-sensitive or redox-sensitive, allowing for the targeted release of drugs in specific environments within the body. nih.gov For example, nanoparticles made from cholesterol-based block copolymers have been shown to release encapsulated drugs in response to reductive conditions found inside tumor cells. nih.gov
Furthermore, the ability of cholesterol to integrate into cell membranes is being leveraged to improve the cellular uptake of drug carriers. nih.gov By modifying drug delivery systems with cholesterol, researchers aim to enhance their interaction with cell membranes, leading to more efficient delivery of therapeutic agents. nih.gov
Computational Design and Predictive Modeling for Cholesterol Carbonates
Computational methods are becoming increasingly important in the design and understanding of new materials. For cholesterol carbonates, these approaches offer a way to predict their behavior and guide the synthesis of new compounds with desired properties.
Molecular modeling techniques can be used to understand the self-assembly of cholesterol-based molecules and polymers. nih.gov By simulating the interactions between molecules, researchers can predict how they will arrange themselves into larger structures. This is particularly useful for understanding the formation of liquid crystal phases and for designing block copolymers that self-assemble into specific nanostructures. researchgate.net
Force fields, which are sets of parameters that describe the potential energy of a system of particles, are being developed and refined for lipids like cholesterol. nih.gov These force fields allow for accurate simulations of the behavior of cholesterol-containing systems, such as lipid bilayers. nih.gov This is crucial for designing drug delivery systems that interact effectively with cell membranes. nih.gov
Computational methods can also be used to predict the properties of new cholesterol carbonate derivatives before they are synthesized. By calculating properties such as molecular geometry and intermolecular interactions, researchers can screen potential candidates and identify those that are most likely to have the desired characteristics. This can significantly speed up the process of developing new materials.
Q & A
Q. How can researchers address discrepancies in reported melting points or solubility profiles of this compound?
- Strategies :
- Purity Verification : Re-analyze samples via NMR or elemental analysis to rule out impurities .
- Standardized Protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method) .
- Meta-Analysis : Compare data across peer-reviewed studies to identify methodological outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
